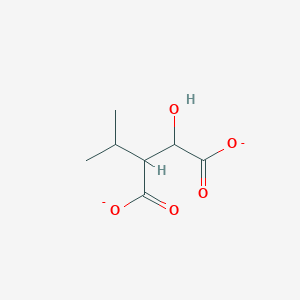
3-Isopropylmalate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropylmalate(2-) is a dicarboxylic acid dianion resulting from deprotonation of both carboxy groups of 3-isopropylmalic acid. It derives from a succinate(2-). It is a conjugate base of a 3-isopropylmalic acid.
Applications De Recherche Scientifique
Role in Leucine Biosynthesis
3-Isopropylmalate(2-) serves as a substrate for the enzyme 3-isopropylmalate dehydrogenase (IPMDH), which catalyzes its oxidative decarboxylation to produce 2-oxoisocaproate, a key step in leucine biosynthesis. This pathway is crucial for various organisms, including bacteria and plants.
Case Study: Enzymatic Activity Characterization
Research has demonstrated the promiscuous activity of IPMDH, showing its capability to utilize d-malate as a substrate under certain conditions. This adaptability suggests evolutionary advantages and potential applications in metabolic engineering to enhance leucine production in microbial systems .
Metabolic Engineering Applications
The ability to manipulate the leucine biosynthetic pathway using 3-isopropylmalate(2-) opens avenues for metabolic engineering. By optimizing the expression of IPMDH and other enzymes involved in this pathway, researchers can enhance the yield of leucine in microbial hosts.
Data Table: Metabolic Pathway Engineering
Structural Studies and Enzyme Functionality
Structural biology studies have elucidated the molecular architecture of IPMDH, revealing insights into substrate specificity and enzyme functionality. For instance, site-directed mutagenesis studies have shown that specific amino acid substitutions can significantly alter enzyme activity towards different substrates, including 3-isopropylmalate .
Case Study: Structural Insights from Arabidopsis
The crystal structure of AtIPMDH2 from Arabidopsis thaliana has provided detailed information on how this enzyme interacts with its substrates. This knowledge aids in understanding how modifications can enhance its efficiency for biotechnological applications .
Potential Therapeutic Applications
Emerging research suggests that manipulating the pathways involving 3-isopropylmalate(2-) may have therapeutic implications, particularly in metabolic disorders associated with amino acid deficiencies.
Case Study: Enzymatic Diagnosis Method Development
A novel enzymatic assay has been developed to detect metabolites associated with fatty acid oxidation disorders, which could be linked to deficiencies in amino acid metabolism pathways involving compounds like 3-isopropylmalate .
Future Directions and Research Opportunities
The versatility of 3-isopropylmalate(2-) in various biological processes presents numerous research opportunities:
- Metabolic Pathway Optimization : Further studies on optimizing IPMDH activity could lead to enhanced production of leucine and related compounds.
- Enzyme Engineering : Continued exploration into enzyme structure-function relationships may yield variants with improved catalytic properties.
- Therapeutic Development : Investigating the role of 3-isopropylmalate(2-) in metabolic diseases could pave the way for new treatment strategies.
Propriétés
Formule moléculaire |
C7H10O5-2 |
|---|---|
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
2-hydroxy-3-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/p-2 |
Clé InChI |
RNQHMTFBUSSBJQ-UHFFFAOYSA-L |
SMILES |
CC(C)C(C(C(=O)[O-])O)C(=O)[O-] |
SMILES canonique |
CC(C)C(C(C(=O)[O-])O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















